molecular formula C17H22N2O2 B7584406 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one

5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one

Cat. No. B7584406
M. Wt: 286.37 g/mol
InChI Key: NECGRFOPFZKVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a potent agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons.

Mechanism of Action

5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one activates the TRPV1 channel by binding to a site on the channel's extracellular domain. This binding leads to a conformational change in the channel, which allows the influx of cations such as calcium and sodium into the cell. This influx of cations leads to depolarization of the cell membrane, which in turn leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce calcium influx in TRPV1-expressing cells, which leads to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in a variety of physiological processes such as cell proliferation, inflammation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in lab experiments is its high potency and selectivity for the TRPV1 channel. This allows researchers to study the channel's function and regulation with high specificity. However, one limitation of using 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one is its potential toxicity to cells and tissues. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to induce cell death in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one in scientific research. One direction is to study the role of the TRPV1 channel in cancer progression. TRPV1 has been shown to be upregulated in several types of cancer, and 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one could be used to study the channel's role in cancer development and metastasis. Another direction is to develop novel TRPV1 agonists based on the structure of 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one. These agonists could be used as potential therapeutic agents for the treatment of pain and inflammation.

Synthesis Methods

5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one can be synthesized by reacting 5,6-dimethyl-2-hydroxybenzaldehyde with methylamine and 2-methylpiperidin-1-one. The reaction is carried out under reflux in the presence of a catalyst such as para-toluenesulfonic acid. The resulting product is purified by recrystallization in a suitable solvent such as ethanol.

Scientific Research Applications

5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been widely used in scientific research as a tool to study the TRPV1 channel. The TRPV1 channel is involved in a variety of physiological processes such as pain sensation, thermoregulation, and inflammation. 5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one has been shown to activate the TRPV1 channel in a dose-dependent manner, which makes it a useful tool to study the channel's function and regulation.

properties

IUPAC Name

5-[(5,6-dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-6-13-8-15(21-16(13)7-12(11)2)9-18-14-4-5-17(20)19(3)10-14/h6-8,14,18H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECGRFOPFZKVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2)CNC3CCC(=O)N(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.